molecular formula C12H19N3 B1472329 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1504160-08-0

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1472329
CAS No.: 1504160-08-0
M. Wt: 205.3 g/mol
InChI Key: DUPXOBRZYYEMRV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical building block based on the privileged 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold, a structure of significant interest in modern medicinal chemistry. The core framework is a partially saturated, fused bicyclic system containing a pyrazole ring, which is widely recognized as a key pharmacophore in the design of protein kinase inhibitors . The specific incorporation of a cyclohexyl substituent at the 2-position is a strategic modification that can enhance the compound's drug-like properties, such as its lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery programs. This compound and its close analogs demonstrate substantial potential in pharmacological research. Notably, derivatives of the THPP scaffold have been identified as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . In these applications, such compounds effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants, with lead molecules showing the ability to suppress HBV DNA viral load in vivo . Furthermore, the broader chemical class has been investigated as ROS1 kinase inhibitors for the treatment of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . The pyrazole ring is a common feature in several approved kinase inhibitor drugs, underlining its importance in oncology research . The versatility of the pyrazine and pyrazole cores, which can be modified through several strategic approaches, makes this compound an excellent starting point for generating novel bioactive molecules . Researchers can utilize this intermediate to develop potential therapeutic agents targeting viral infections and various cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h8,10,13H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPXOBRZYYEMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus (HBV) core protein. This compound interacts with the HBV core protein, altering its conformation and thereby inhibiting the replication of the virus. Additionally, it has shown interactions with various nucleoside-resistant HBV variants, making it a promising candidate for antiviral therapy.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in viral replication. The compound has been shown to inhibit HBV DNA viral load in mouse models, indicating its potential to disrupt viral replication at the cellular level. Furthermore, it may affect gene expression related to viral replication and immune response, although detailed studies on these aspects are still ongoing.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the HBV core protein. This binding induces conformational changes in the protein, rendering it incapable of supporting viral replication. The compound acts as an allosteric modulator, meaning it binds to a site other than the active site of the enzyme, causing a change in its activity. This mechanism of action is crucial for its effectiveness against nucleoside-resistant variants of HBV.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on HBV replication over extended periods. Degradation products and long-term effects on cellular function are areas that require further investigation. In vitro and in vivo studies have shown that the compound remains effective over time, but detailed kinetic studies are needed to fully understand its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces HBV DNA viral load without significant toxicity. At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. Understanding these pathways is crucial for predicting drug interactions and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as the liver, where HBV replication primarily occurs. The compound’s distribution profile is essential for its therapeutic efficacy and helps in designing targeted delivery systems.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with viral proteins Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral activity

Biological Activity

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H14N2C_{10}H_{14}N_2. The compound features a tetrahydropyrazole structure fused to a cyclohexyl group, which may influence its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : This compound has been identified as a potent inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes including cell cycle regulation and signaling pathways. Inhibition of CK1 can lead to significant therapeutic effects in diseases such as cancer and neurodegenerative disorders .
  • Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, potentially mitigating oxidative stress within cells. This activity is critical in the context of diseases linked to oxidative damage .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound:

  • In Vitro Studies : Various in vitro assays have demonstrated that this compound effectively inhibits CK1 activity with IC50 values indicating high potency. For example:
    • IC50 for CK1 inhibition : Values around 100 nM have been reported .
  • In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor growth rates in xenograft models. The observed effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation .

Case Study 1: Cancer Treatment

In a study focusing on glioblastoma treatment, researchers administered varying doses of this compound to mice bearing tumors. The results indicated:

  • Tumor Size Reduction : A significant reduction in tumor size was observed compared to control groups.
  • Survival Rates : Increased survival rates were noted among treated mice over a period of four weeks .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of the compound against neurodegeneration induced by oxidative stress. Key findings included:

  • Cell Viability : Enhanced cell viability in neuronal cell lines exposed to oxidative agents when treated with the compound.
  • Mechanistic Insights : The neuroprotective effect was linked to the activation of survival pathways and inhibition of apoptotic signals .

Data Tables

Biological ActivityMechanismIC50 (nM)Reference
CK1 InhibitionEnzyme Inhibition~100
Antioxidant ActivityRadical ScavengingN/A
Study TypeModelOutcomeReference
In VitroCell LinesIncreased Viability
In VivoMiceReduced Tumor Size

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. Studies have shown that tetrahydropyrazolo derivatives can interact with specific cellular pathways to inhibit tumor growth. For instance, the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been documented in various studies .

2. Neurological Disorders
The compound's structure allows it to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have indicated that derivatives of tetrahydropyrazolo compounds may exhibit antidepressant-like effects in animal models .

3. Antimicrobial Properties
There is emerging evidence that this compound and its derivatives possess antimicrobial activity against various pathogens. This property makes it a candidate for further research in developing new antibiotics or antifungal agents .

Agricultural Science

1. Pesticide Development
The chemical structure of this compound suggests potential utility as a pesticide or herbicide. Compounds with similar frameworks have been shown to exhibit insecticidal properties against agricultural pests. Research into its efficacy and safety as a biopesticide is ongoing .

Material Science

1. Polymer Chemistry
In the field of material science, the unique properties of this compound allow it to be used as a building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical strength compared to conventional materials. The incorporation of such compounds into polymer matrices is being explored for applications in coatings and composites .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of tumor cell proliferation through modulation of key signaling pathways.
Neurological DisordersExhibited antidepressant-like effects in animal models; potential for treating depression.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Pesticide DevelopmentShowed insecticidal properties; ongoing research into safety and efficacy as a biopesticide.
Polymer ChemistryUsed as a building block for polymers with improved properties; applications in coatings.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Modifications

Pyrazolo[1,5-a]pyrazine Derivatives
  • 6-Isopropyl Derivative
    (R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (MW: 166.2 g/mol) was synthesized via LiAlH4 reduction of a ketone precursor. This derivative emphasizes the impact of alkyl substituents on stereoelectronic properties and synthetic accessibility .

  • 2-Trifluoromethyl Derivative
    2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (MW: 191.16 g/mol) incorporates an electron-withdrawing CF3 group, which enhances metabolic stability and influences binding affinity through polar interactions .

Pyrazolo-Pyrimidine Hybrids

Zanubrutinib, a Bruton’s tyrosine kinase (Btk) inhibitor, features a tetrahydropyrazolo[1,5-a]pyrimidine core with a 4-phenoxyphenyl substituent. The pyrimidine ring introduces additional hydrogen-bonding capacity compared to pyrazine-based analogs .

Kinase Inhibition
  • Btk Inhibitors
    Zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine scaffold binds covalently to Cys481 in Btk. The cyclohexyl analog’s pyrazine core may alter binding kinetics due to reduced π-stacking capacity compared to pyrimidine .
Reductive Amination

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine was synthesized via reductive amination, a strategy applicable to cyclohexyl derivatives by substituting benzyl with cyclohexyl groups .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Application Reference
2-Cyclohexyl-THPP Pyrazolo[1,5-a]pyrazine Cyclohexyl ~207.3* Antiviral (HBV)
(R)-6-Isopropyl-THPP Pyrazolo[1,5-a]pyrazine Isopropyl 166.2 Synthetic Intermediate
2-Trifluoromethyl-THPP Pyrazolo[1,5-a]pyrazine CF3 191.16 Metabolic Stability Studies
Zanubrutinib Pyrazolo[1,5-a]pyrimidine 4-Phenoxyphenyl 472.5 Btk Inhibition (Oncology)
Methyl 4-oxo-THPP-2-carboxylate Pyrazolo[1,5-a]pyrazine CO2Me 196.2 Fluorescent Probes

*Estimated based on C11H17N3.

Key Research Findings

Substituent Bulk and Hydrophobicity : The cyclohexyl group enhances target engagement in hydrophobic pockets, as seen in HBV CpAMs, whereas smaller groups (e.g., isopropyl) prioritize synthetic ease .

Electron-Withdrawing Effects : Trifluoromethyl groups improve metabolic stability but may reduce solubility compared to cyclohexyl analogs .

Scaffold Flexibility : Pyrazolo[1,5-a]pyrazine derivatives exhibit broader conformational adaptability than pyrimidine-based scaffolds, influencing binding kinetics .

Preparation Methods

General Synthetic Strategies

The synthesis of 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves:

  • Construction of the pyrazolo[1,5-a]pyrazine bicyclic core.
  • Introduction of the cyclohexyl substituent at the 2-position.
  • Control of ring saturation (tetrahydro) at positions 4,5,6,7.

Several synthetic routes have been reported, including multicomponent reactions, cyclization of suitable precursors, and functional group transformations.

Multicomponent Reaction Approach

One efficient route utilizes multicomponent reactions (MCRs) that combine multiple building blocks in a single step to form the bicyclic system:

  • Starting Materials: Typically, hydrazine derivatives, cyclohexanone or cyclohexyl-containing aldehydes/ketones, and 1,2-diamines or related nitrogen sources.
  • Mechanism: Initial condensation forms hydrazones or imines, followed by intramolecular cyclization to form the fused pyrazolo-pyrazine ring.
  • Advantages: This approach allows rapid assembly of complex structures with good yields and structural diversity.

Cyclization of Substituted Precursors

Another common method involves synthesizing substituted pyrazine or pyrazole precursors that undergo intramolecular cyclization:

  • Step 1: Preparation of a 2-cyclohexyl-substituted pyrazine or pyrazole intermediate, often via nucleophilic substitution or coupling reactions.
  • Step 2: Ring closure via heating or catalysis to form the fused bicyclic system.
  • Step 3: Reduction or selective hydrogenation to achieve the tetrahydro state at positions 4,5,6,7.

This method offers precise control of substitution patterns and ring saturation.

Patent-Reported Synthetic Route (WO2015073763A1)

A notable synthetic procedure is described in patent WO2015073763A1, which focuses on substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase inhibitors. Key points include:

The patent emphasizes the versatility of the synthetic scheme to accommodate various substitutions, including the cyclohexyl group at position 2.

Representative Synthetic Data Table

Step Reaction Type Starting Material(s) Conditions Outcome/Notes
1 Condensation Hydrazine derivative + cyclohexanone Acidic or neutral solvent, reflux Formation of hydrazone intermediate
2 Cyclization Hydrazone intermediate Heating or catalytic acid/base Formation of pyrazolo[1,5-a]pyrazine bicyclic core
3 Hydrogenation/Reduction Bicyclic intermediate H2, Pd/C or chemical reductant Tetrahydro ring saturation at positions 4-7
4 Purification Crude product Chromatography Isolation of pure this compound

Research Findings on Preparation Efficiency and Yields

  • Multicomponent reactions yield the target compound in moderate to high yields (50-80%) with relatively simple purification.
  • Cyclization methods provide high regioselectivity but may require longer reaction times or harsher conditions.
  • Hydrogenation steps must be carefully controlled to avoid over-reduction or ring opening.
  • The presence of the cyclohexyl group enhances lipophilicity, which can affect solubility during purification.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Multicomponent Reaction One-pot synthesis, rapid assembly High efficiency, structural diversity May have side reactions
Cyclization of Precursors Stepwise control, regioselective Precise substitution patterns Requires multiple steps
Patent Synthetic Route Versatile, allows substitutions Applicable for medicinal chemistry Detailed conditions proprietary

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how can regioselectivity be controlled during cyclization?

The synthesis typically involves a multi-step process starting with cyclization of pyrazole precursors, followed by functionalization with a cyclohexyl group. Key steps include:

  • Cyclization : Use of catalytic copper(II) acetate in methanol to promote ring closure .
  • Iodination/Functionalization : Controlled iodination at position 2 using iodine and ethyl ester groups under reflux conditions .
  • Regioselectivity : Solvent choice (e.g., dichloromethane vs. DMF) and temperature (50–80°C) critically influence regioselectivity. For example, polar aprotic solvents favor substitution at the pyrazine nitrogen .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm ring saturation and cyclohexyl substitution (e.g., cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydropyrazine ring .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z 261.2) .
  • TLC Monitoring : Silica gel plates (hexane:ethyl acetate 3:1) track reaction progress .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral drug development?

A Rh-catalyzed asymmetric reductive dearomatization strategy has been reported for analogous pyrazolo[1,5-a]pyrimidines:

  • Catalytic System : [Rh(COD)Cl]2_2 with chiral phosphine ligands (e.g., (R)-BINAP) achieves >90% enantiomeric excess (ee) .
  • Substrate Design : Prochiral pyrazolo precursors with electron-withdrawing groups (e.g., nitro) enhance enantioselectivity .
  • Scale-Up : Continuous flow reactors improve yield (85–92%) and reduce catalyst loading .

Q. How do structural modifications (e.g., halogenation, ester substitution) impact biological activity, and what contradictions exist in reported data?

  • Halogen Effects : Iodo-substituted derivatives show higher binding affinity to HBV core proteins (IC50_{50} = 0.47 µM) compared to bromo- or chloro-analogs (IC50_{50} >1 µM) . Contradictions arise in antiviral vs. anticancer activity; for example, ethyl 2-iodo derivatives inhibit HBV but show weak ROS1 kinase inhibition .
  • Ester vs. Carboxylic Acid : Ethyl ester derivatives exhibit better cell permeability (logP = 2.8) than carboxylic acid analogs (logP = 1.2), but the latter show stronger enzyme inhibition due to hydrogen bonding .

Q. Table 1: Biological Activity of Selected Derivatives

SubstituentTargetIC50_{50} (µM)Reference
2-Iodo, Ethyl esterHBV Core Protein0.47
2-Bromo, Ethyl esterROS1 Kinase1.2
2-CyclohexylAChE1.89

Q. What methodologies resolve contradictions in reported pharmacokinetic data (e.g., metabolic stability vs. bioavailability)?

  • Metabolic Profiling : Liver microsome assays (human/rat) identify cytochrome P450-mediated oxidation as a primary degradation pathway .
  • Bioavailability Optimization : Co-crystallization with cyclodextrins improves aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) without affecting CNS penetration .
  • Contradiction Analysis : Discrepancies in half-life (e.g., 2.1 h in mice vs. 4.5 h in rats) are resolved using species-specific protein binding assays .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict stronger binding of cyclohexyl derivatives to HBV core proteins (ΔG = -9.2 kcal/mol) versus pyridine analogs (ΔG = -7.8 kcal/mol) .
  • QSAR Models : Hammett constants (σ) for substituents correlate with IC50_{50} values (R2^2 = 0.89), guiding rational design .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Degradation Pathways : Photooxidation of the tetrahydropyrazine ring occurs under UV light, forming pyrazine-N-oxides .
  • Storage Conditions : Dark vials under argon at -20°C maintain stability >24 months; avoid DMSO due to acid-catalyzed decomposition .

Methodological Guidelines for Data Interpretation

  • SAR Analysis : Use comparative IC50_{50} tables (Table 1) to prioritize substituents for specific targets.
  • Synthetic Optimization : Prioritize Rh-catalyzed enantioselective routes for chiral applications .
  • Conflict Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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